A Comprehensive Technical Guide on the Synthesis and Characterization of 3-epi-Ochratoxin A-d5
A Comprehensive Technical Guide on the Synthesis and Characterization of 3-epi-Ochratoxin A-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 3-epi-Ochratoxin A-d5, a crucial internal standard for the accurate quantification of Ochratoxin A and its epimers in various matrices. Ochratoxin A (OTA) is a mycotoxin with significant health implications, making its precise detection essential for food safety and toxicological studies.[1][2] The deuterated epimer, 3-epi-Ochratoxin A-d5, serves as an ideal internal standard in mass spectrometry-based analytical methods due to its similar chemical and physical properties to the native analyte, ensuring reliable and accurate quantification.[3][4]
Synthesis of 3-epi-Ochratoxin A-d5
The synthesis of 3-epi-Ochratoxin A-d5 is a multi-step process that involves the preparation of a deuterated phenylalanine moiety and its subsequent coupling with the Ochratoxin α core, followed by stereoselective control or separation to obtain the 3-epi configuration. While specific proprietary synthesis details are not publicly disclosed, a general and plausible synthetic pathway can be outlined based on established organic chemistry principles and literature on OTA synthesis.[5][6][7]
1.1. Conceptual Synthetic Pathway
The synthesis can be conceptually divided into three main stages:
-
Preparation of L-phenylalanine-d5: This involves the deuteration of L-phenylalanine. Microbiological methods using bacteria such as Brevibacterium methylicum grown in a deuterium-enriched medium can be employed for this purpose.[8]
-
Coupling Reaction: The deuterated L-phenylalanine is then coupled with 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid (Ochratoxin α).[5][6]
-
Epimerization/Purification: The resulting Ochratoxin A-d5 mixture is then subjected to conditions that can induce epimerization at the C3 position, or the desired 3-epi isomer is separated from the mixture using chiral chromatography. Heat treatment is a known method to induce epimerization of Ochratoxin A.[9]
1.2. Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Conceptual workflow for the synthesis of 3-epi-Ochratoxin A-d5.
1.3. Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
-
Synthesis of L-phenylalanine-d5:
-
Culture Brevibacterium methylicum in a minimal salt medium (M9) supplemented with deuterated methanol (B129727) ([U-2H]MeOH) and heavy water (D2O) as the primary carbon and deuterium (B1214612) sources.[8]
-
Maintain the culture under aerobic conditions at an appropriate temperature (e.g., 30°C) until significant biomass is achieved.
-
Isolate L-phenylalanine-d5 from the culture medium by adjusting the pH to 2.0 with DCl in D2O, followed by extraction with isopropanol (B130326) and subsequent crystallization from ethanol.[8]
-
Confirm the identity and isotopic enrichment of the product using Mass Spectrometry and NMR.
-
-
Coupling of L-phenylalanine-d5 and Ochratoxin α:
-
Dissolve Ochratoxin α and a protected form of L-phenylalanine-d5 (e.g., the methyl ester) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC•HCl) and N-hydroxybenzotriazole (HOBt) to the reaction mixture.[6]
-
Stir the reaction at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup to remove the coupling agents and byproducts.
-
Deprotect the resulting molecule to yield Ochratoxin A-d5.
-
-
Epimerization and Purification:
-
Dissolve the Ochratoxin A-d5 mixture in a suitable solvent.
-
Heat the solution under controlled conditions to induce epimerization at the C3 position, leading to a mixture of Ochratoxin A-d5 and 3-epi-Ochratoxin A-d5.[9]
-
Purify the 3-epi-Ochratoxin A-d5 from the mixture using preparative chiral High-Performance Liquid Chromatography (HPLC).
-
Collect the fraction corresponding to 3-epi-Ochratoxin A-d5 and evaporate the solvent.
-
Confirm the purity and identity of the final product.
-
Characterization of 3-epi-Ochratoxin A-d5
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 3-epi-Ochratoxin A-d5. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with liquid chromatography.
2.1. Visualization of the Characterization Workflow
The following diagram outlines the typical workflow for the characterization of the final product.
Caption: General workflow for the characterization of 3-epi-Ochratoxin A-d5.
2.2. Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₁₃D₅ClNO₆ | [3] |
| Molecular Weight | 408.84 g/mol | [3][10] |
| Unlabeled Molecular Weight | 403.8 g/mol | [11] |
| CAS Number | 1177316-02-7 | [3][12] |
| Unlabeled CAS Number | 189152-21-4 | [12][13] |
| Appearance | Off-White Solid | [10] |
| Storage Temperature | 2-8°C | [10] |
2.3. Detailed Characterization Protocols
2.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Purpose: To confirm the molecular weight, isotopic enrichment, and purity of the compound.
-
Protocol:
-
Prepare a stock solution of 3-epi-Ochratoxin A-d5 in a suitable solvent such as methanol or acetonitrile (B52724).
-
Perform chromatographic separation using a C18 reverse-phase HPLC column.[1] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Analyze the eluent using a tandem mass spectrometer in electrospray ionization (ESI) positive or negative mode.
-
Monitor for the precursor and product ions corresponding to 3-epi-Ochratoxin A-d5.
-
The mass spectrum should show a molecular ion peak corresponding to the deuterated compound (m/z ~409 [M+H]⁺). The absence of a significant peak at the m/z of the unlabeled compound confirms high isotopic purity.
-
| LC-MS/MS Parameters (Typical) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | ~409 |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and the position of the deuterium labels.
-
Protocol:
-
Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.
-
In the ¹H NMR spectrum, the signals corresponding to the protons on the phenyl ring of the phenylalanine moiety should be absent or significantly reduced, confirming successful deuteration.
-
The remaining signals in the ¹H and ¹³C NMR spectra should be consistent with the structure of the 3-epi-Ochratoxin A core. The stereochemistry at the C3 position can be confirmed by advanced NMR techniques such as NOESY.
-
| Expected ¹H NMR Observations | |
| Phenyl Protons | Absent or significantly reduced signals |
| Other Protons | Signals consistent with the Ochratoxin A core structure |
Conclusion
The synthesis and rigorous characterization of 3-epi-Ochratoxin A-d5 are critical for its use as a reliable internal standard in analytical chemistry. The methodologies outlined in this guide, from the synthesis of the deuterated precursor to the final characterization by LC-MS/MS and NMR, provide a framework for producing and verifying this essential analytical tool. The availability of high-purity 3-epi-Ochratoxin A-d5 is paramount for researchers in food safety, toxicology, and drug development to achieve accurate and reproducible quantification of Ochratoxin A and its metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of analogues of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. iiste.org [iiste.org]
- 9. Reduction of ochratoxin A toxicity by heat-induced epimerization. In vitro effects of ochratoxins on embryonic chick meningeal and other cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 11. 3-epi-Ochratoxin A | C20H18ClNO6 | CID 12313657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-epi-Ochratoxin A-d5 | CAS 1177316-02-7 | LGC Standards [lgcstandards.com]
- 13. scbt.com [scbt.com]
